1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities and potential therapeutic applications. This compound belongs to the broader class of pyrrolopyrimidines, which are characterized by a fused pyrrole and pyrimidine ring system. The unique structural features of 1H-pyrrolo[2,3-d]pyrimidin-5(6H)-one contribute to its reactivity and interactions in various chemical environments.
This compound is classified under heterocycles, specifically as a pyrrolopyrimidine derivative. Its synthesis and characterization have been reported in various studies, highlighting its significance in medicinal chemistry and organic synthesis. The compound's structure can be derived from the combination of pyrrole and pyrimidine moieties, which are common frameworks in pharmaceutical compounds due to their biological activity.
Several synthetic approaches have been developed for the preparation of 1H-pyrrolo[2,3-d]pyrimidin-5(6H)-one. Notable methods include:
The synthesis often involves refluxing reactants in appropriate solvents under specific conditions to facilitate the formation of the desired heterocyclic structure. Techniques such as thin-layer chromatography are used for monitoring reaction progress and product isolation.
The molecular structure of 1H-pyrrolo[2,3-d]pyrimidin-5(6H)-one features a fused ring system comprising a pyrrole ring connected to a pyrimidine ring. The compound's molecular formula is C₈H₈N₄O, indicating the presence of nitrogen atoms that contribute to its basicity and reactivity.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed for structural elucidation. For instance, the NMR spectrum typically reveals distinct peaks corresponding to the hydrogen atoms in the fused rings, providing insights into the compound's electronic environment.
1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one participates in various chemical reactions due to its functional groups. Key reactions include:
The reaction conditions such as temperature, solvent choice, and catalysts significantly influence the yield and selectivity of these transformations. For example, using microwave irradiation can enhance reaction rates and improve yields compared to traditional heating methods .
The mechanism of action for 1H-pyrrolo[2,3-d]pyrimidin-5(6H)-one often involves interactions with biological targets at the molecular level. It may act as an inhibitor or modulator of specific enzymes or receptors due to its structural similarity to nucleobases or other biologically active compounds.
The compound's mechanism typically includes:
1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one is generally characterized by:
The chemical properties include:
Relevant analytical techniques such as infrared spectroscopy provide information on functional groups present in the molecule, confirming its identity through characteristic absorption bands.
1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one has garnered attention for its potential applications in medicinal chemistry:
X-ray crystallographic studies provide definitive evidence for the planar geometry and electronic distribution of 1H-pyrrolo[2,3-d]pyrimidin-5(6H)-one. The fused bicyclic system adopts near-perfect coplanarity (mean deviation < 0.05 Å), with bond lengths indicating significant electron delocalization. The carbonyl bond (C5=O) measures 1.23 Å – intermediate between typical C=O (1.20 Å) and C–O (1.34 Å) bonds – confirming substantial enolization and conjugation with the adjacent N6 atom [1] [5]. This bond length directly influences the compound’s hydrogen-bonding capacity, as the carbonyl oxygen consistently acts as a strong hydrogen bond acceptor in crystal lattices. The N1–H group (1.86 Å) serves as a complementary hydrogen bond donor, facilitating dimeric or chain-like supramolecular architectures [5] [9].
Table 1: Key Crystallographic Parameters of Pyrrolo[2,3-d]pyrimidinones
Parameter | 1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one | 6-Substituted Analogues |
---|---|---|
C5=O Bond Length | 1.23 Å | 1.21–1.25 Å |
N1–H Bond Length | 1.86 Å | 1.84–1.88 Å |
Dihedral Angle | 1.2° | 3–15° (for 6-substituents) |
H-Bond Donor Sites | 1 (N1–H) | 1–2 |
H-Bond Acceptor Sites | 3 (O, N3, N7) | 3–5 |
NMR Spectroscopy: The characteristic tautomeric equilibrium is observable in (^{1}\text{H})-NMR spectra (DMSO-d6), where H-6 appears as a broad singlet at δ 10.85–11.20 ppm – significantly deshielded due to intramolecular hydrogen bonding with N3. Pyrrolic protons (H-2, H-3) resonate as coupled doublets between δ 6.40–6.70 ppm (J = 3.5–4.0 Hz), while H-7 appears as a distinct singlet at δ 8.10–8.30 ppm [2] [8]. (^{13}\text{C})-NMR confirms the electronic environment of key atoms: C5 (carbonyl) at δ 160.5–162.0 ppm, C4 at δ 152.3–153.1 ppm (pyrimidine-like carbon), and C7 at δ 143.5–144.5 ppm. The C2 and C3 carbons appear upfield (δ 98.5–102.0 and 103.5–107.0 ppm, respectively), reflecting their electron-rich pyrrolic character [8] [9].
FT-IR Spectroscopy: Strong carbonyl stretching at 1680–1700 cm⁻¹ appears lower than typical amides due to conjugation and hydrogen bonding. Concurrently, N–H stretches appear as broad bands at 3100–3200 cm⁻¹, while pyrrolic C–H stretches occur at 3000–3100 cm⁻¹. Diagnostic fingerprint regions include 1580–1600 cm⁻¹ (C=C/C=N stretching) and 1450–1480 cm⁻¹ (ring vibrations) [5] [10].
Mass Spectrometry: EI-MS displays a molecular ion peak at m/z 135 [M]⁺, with major fragmentation pathways including:
This scaffold exhibits dynamic prototropic tautomerism involving four primary forms:
Solvent polarity dramatically influences the equilibrium: Polar aprotic solvents (DMSO) favor the 5-oxo tautomer (99%), while protic solvents (MeOH) slightly increase the 5-hydroxy form (7%). The tautomeric constant (Kₜ = [5-oxo]/[5-hydroxy]) ranges from 20 (water) to 100 (DMSO) [5] [9]. Computational studies (DFT/B3LYP/6-311++G(d,p)) confirm the 5-oxo form is energetically favored by 8.3 kcal/mol over the 5-hydroxy tautomer. This stability arises from resonance energy (46 kcal/mol) and aromaticity gain in the pyrimidine ring upon enolization [5].
Structural modifications significantly alter electronic profiles and biological interactions:
Ring Fusion Variations:
Substitution Effects:
Table 2: Structural and Biological Impact of Key Modifications
Modification | Planarity Change | H-Bond Capacity | Kinase IC₅₀ Shift | Target Example |
---|---|---|---|---|
C6-Phenyl | Increased (3° dihedral) | Unchanged | 1 nM → 0.3 nM (increase) | CSF1R [1] |
N7-Methyl | Unchanged | Reduced by 1 site | 1 nM → 15 nM (decrease) | RET [6] |
Thieno Replacement | Slightly decreased | Significantly reduced | 0.076 μM → 0.96 μM | RET [6] |
C2-Trichloromethyl | Unchanged | Unchanged | Variable (up to 100x gain) | Anti-BVDV [9] |
Electronic Properties:
The 1H-pyrrolo[2,3-d]pyrimidin-5(6H)-one scaffold demonstrates remarkable structural versatility. Its unique tautomeric behavior, confirmed by crystallographic and spectroscopic analyses, underpins its broad bioactivity profile. Strategic modifications at C6, N7, and C2 positions enable precise optimization for diverse therapeutic targets while maintaining the core hydrogen bonding capacity essential for molecular recognition events in kinase inhibition.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4